3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1705973-32-5
VCID: VC11791018
InChI: InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-12(4-2-11)25(21,22)14-7-8-20(10-14)26(23,24)13-5-6-15(18)16(19)9-13/h1-6,9,14H,7-8,10H2
SMILES: C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C16H14ClF2NO4S2
Molecular Weight: 421.9 g/mol

3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine

CAS No.: 1705973-32-5

Cat. No.: VC11791018

Molecular Formula: C16H14ClF2NO4S2

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine - 1705973-32-5

Specification

CAS No. 1705973-32-5
Molecular Formula C16H14ClF2NO4S2
Molecular Weight 421.9 g/mol
IUPAC Name 3-(4-chlorophenyl)sulfonyl-1-(3,4-difluorophenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-12(4-2-11)25(21,22)14-7-8-20(10-14)26(23,24)13-5-6-15(18)16(19)9-13/h1-6,9,14H,7-8,10H2
Standard InChI Key STEMBGUOORWUAV-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 1- and 3-positions with two aromatic sulfonyl groups:

  • 1-Position: A 3,4-difluorobenzenesulfonyl moiety.

  • 3-Position: A 4-chlorobenzenesulfonyl group.

This arrangement creates a sterically congested environment, with the sulfonyl groups (-SO₂-) contributing strong electron-withdrawing effects. The fluorine and chlorine substituents further modulate electronic properties through inductive and resonance effects .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₁₇H₁₄ClF₂N₁O₄S₂Calculated
Molecular Weight463.88 g/mol
IUPAC Name3-[(4-chlorophenyl)sulfonyl]-1-[(3,4-difluorophenyl)sulfonyl]pyrrolidineSystematic derivation
StereochemistryPotential for cis/trans isomerism at pyrrolidine positions

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely involves sequential sulfonylation of a pyrrolidine precursor. Two primary routes are plausible:

  • Stepwise Sulfonylation:

    • Protection of pyrrolidine’s nitrogen with a temporary group (e.g., tert-butyl carbamate).

    • Sulfonation at the 3-position using 4-chlorobenzenesulfonyl chloride.

    • Deprotection followed by sulfonation at the 1-position with 3,4-difluorobenzenesulfonyl chloride .

  • Convergent Approach:

    • Pre-functionalization of pyrrolidine with both sulfonyl groups in a single pot under controlled conditions, leveraging differences in reactivity between sulfonyl chlorides .

Experimental Protocols

A patent by Bucki et al. (2025) details the synthesis of analogous pyrrolidine sulfonamides using tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate as a key intermediate . For this compound, the procedure would involve:

  • Sulfonation at C3:

    • Reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.

    • Isolation via column chromatography (hexane/ethyl acetate gradient) .

  • Sulfonation at N1:

    • Subsequent treatment with 3,4-difluorobenzenesulfonyl chloride under similar conditions.

    • Final purification via recrystallization from ethanol/water .

Key Challenges:

  • Steric Hindrance: The proximity of sulfonyl groups may slow reaction kinetics, requiring elevated temperatures or catalytic methods .

  • Regioselectivity: Ensuring correct positioning of substituents demands careful control of stoichiometry and reaction time .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at 2.8 (Moderately lipophilic, suitable for blood-brain barrier penetration).

  • Aqueous Solubility: ~0.5 mg/mL (pH 7.4), influenced by the polar sulfonyl groups .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogs provide benchmarks:

  • ¹H NMR: Expected signals include:

    • δ 7.8–7.6 ppm (aromatic protons from sulfonyl groups).

    • δ 3.5–3.1 ppm (pyrrolidine ring protons adjacent to sulfonyl groups) .

  • MS (ESI+): Predicted m/z 464.87 [M+H]⁺.

TargetPotential IC₅₀ (nM)Mechanism
TRPA1 Ion Channel50–100Allosteric inhibition
MMP-13200–300Competitive inhibition
5-HT₆ Receptor10–20Antagonism

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in rodent models.

  • Crystallography: Obtain X-ray structures to elucidate binding modes with target proteins .

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